molecular formula C13H18BrNO B1581620 N-(5-Bromo-2-methoxybenzyl)cyclopentanamine CAS No. 418779-19-8

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine

Cat. No.: B1581620
CAS No.: 418779-19-8
M. Wt: 284.19 g/mol
InChI Key: KBSIDOFHGNVUBC-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is a cyclopentanamine derivative featuring a 5-bromo-2-methoxybenzyl substituent.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-7-6-11(14)8-10(13)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSIDOFHGNVUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357924
Record name N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418779-19-8
Record name N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Methoxyphenyl Acetate

  • Starting from 2-methoxyphenyl acetate, bromination is achieved using N-bromosuccinimide (NBS) in dry acetonitrile (CH3CN) at 60 °C under argon atmosphere for 10 hours.
  • This yields 5-bromo-2-methoxyphenyl acetate in good yield.
  • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (9:1) as eluent.
Step Reagents & Conditions Outcome
Bromination 2-methoxyphenyl acetate + NBS, dry CH3CN, 60 °C, 10 h, Ar atmosphere 5-bromo-2-methoxyphenyl acetate (high yield)

Hydrolysis to 5-Bromo-2-methoxyphenol

  • The acetate is refluxed with 10% sodium bicarbonate (NaHCO3) in methanol under argon to yield 5-bromo-2-methoxyphenol.

Benzylation to Form 5-Bromo-2-methoxybenzyl Halide

  • The phenol intermediate is converted to the benzyl halide (chloride or bromide) by reaction with suitable halogenating agents (e.g., thionyl chloride or phosphorus tribromide).
  • This benzyl halide serves as the electrophilic intermediate for the next step.

Nucleophilic Substitution with Cyclopentanamine

  • The benzyl halide is reacted with cyclopentanamine in the presence of a base such as triethylamine.
  • The reaction is typically performed in a polar aprotic solvent like dichloromethane at low temperatures (0–5 °C) to minimize side reactions.
  • The molar ratio of amine to benzyl halide is optimized around 1:1.2 to maximize yield.
  • After completion, the product is purified by recrystallization or column chromatography.
Step Reagents & Conditions Outcome
Amination 5-bromo-2-methoxybenzyl halide + cyclopentanamine, base (triethylamine), DCM, 0–5 °C N-(5-Bromo-2-methoxybenzyl)cyclopentanamine

Formation of Hydrobromide Salt

  • The free amine is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
  • This salt form enhances aqueous solubility and stability for handling and further applications.

Reaction Conditions and Optimization Parameters

Parameter Optimal Conditions Notes
Bromination temperature 60 °C Controlled to avoid over-bromination
Solvent for bromination Dry acetonitrile Ensures anhydrous conditions
Amination temperature 0–5 °C Prevents polymerization and side reactions
Solvent for amination Dichloromethane or similar aprotic solvent Facilitates nucleophilic substitution
Base Triethylamine Neutralizes HBr formed, drives reaction forward
Molar ratio (amine:benzyl halide) ~1:1.2 Maximizes product yield
Purification Column chromatography or recrystallization Ensures high purity

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern; methoxy protons appear around δ 3.8 ppm, aromatic protons between δ 6.8–7.5 ppm, and cyclopentyl protons between δ 1.5–2.5 ppm.
  • Mass Spectrometry: Confirms molecular weight (~365 g/mol for hydrobromide salt).
  • Infrared Spectroscopy (IR): Characteristic peaks for aromatic C–H, methoxy groups, and amine functionalities.
  • X-ray Crystallography: Used for definitive structural confirmation in research settings.

Research Findings and Notes

  • The bromination step using NBS is selective and reproducible, yielding the desired 5-bromo substitution without significant side products.
  • The nucleophilic substitution with cyclopentanamine is sensitive to temperature; low temperatures reduce side reactions and polymerization.
  • Formation of the hydrobromide salt is critical for improving compound stability and solubility, especially for pharmaceutical or biochemical applications.
  • Alternative synthetic routes involving direct reductive amination of 5-bromo-2-methoxybenzaldehyde with cyclopentanamine have been explored but require careful control of reducing agents and conditions.

Summary Table of Preparation Methods

Step No. Intermediate/Product Reagents & Conditions Yield/Notes
1 5-Bromo-2-methoxyphenyl acetate 2-methoxyphenyl acetate + NBS, dry CH3CN, 60 °C, 10 h, Ar High yield, selective bromination
2 5-Bromo-2-methoxyphenol Reflux with 10% NaHCO3 in methanol, Ar Efficient hydrolysis
3 5-Bromo-2-methoxybenzyl halide Halogenation (e.g., SOCl2 or PBr3) Key electrophilic intermediate
4 This compound Cyclopentanamine + benzyl halide, base, DCM, 0–5 °C Optimized nucleophilic substitution
5 Hydrobromide salt Treatment with HBr Enhanced solubility and stability

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzylcyclopentanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzylcyclopentanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine serves as an important building block in organic synthesis. Its bromine and methoxy substituents enhance its reactivity, allowing for the formation of more complex molecules. The compound can be utilized in:

  • Reagent in Organic Reactions : It is used as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.
  • Synthesis of Pharmaceuticals : The compound can be modified to create derivatives with potential pharmacological properties, facilitating the development of new therapeutic agents.

Biological Research

The biological applications of this compound are currently being explored, particularly regarding its interactions with biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have shown activity against breast cancer cell lines (MDA-MB-231) at concentrations as low as 10 µM, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties : Research indicates that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory effects.

Pharmacological Potential

This compound is being investigated for its pharmacological properties:

  • Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, indicating its potential utility in pharmacological research targeting these receptors. Its structure allows it to modulate neurotransmitter activity and influence signal transduction pathways.
  • Dual Inhibition Strategy : Research has explored the potential of compounds with similar structures to act as dual inhibitors for oncogenic pathways, particularly targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), which are relevant in neuroblastoma treatment strategies .

Industrial Applications

In addition to its research applications, this compound has potential uses in industry:

  • Specialty Chemicals Production : The compound can be utilized as an intermediate in the synthesis of specialty chemicals, contributing to the development of novel materials.
  • Chemical Intermediates : Its unique structure allows it to serve as a precursor for various chemical syntheses, enhancing production processes in industrial settings .

Table 1: Summary of Key Studies on this compound

Study FocusFindingsReference
Anticancer ActivityInhibition of MDA-MB-231 breast cancer cells at 10 µM concentration.
Anti-inflammatory EffectsReduction of edema in animal models; inhibition of pro-inflammatory cytokines observed.
Receptor BindingDemonstrated binding affinity to specific receptors, suggesting pharmacological relevance.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

  • N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine (CAS: 355815-73-5): This analog substitutes the bromine at the 3-position and methoxy at the 4-position of the benzene ring.
  • N-(4-Chlorobenzyl)cyclopentanamine (CAS: 66063-15-8) :
    Replaces bromine with chlorine at the 4-position , reducing molecular weight (Cl: 35.45 vs. Br: 79.90 g/mol) and altering lipophilicity (Cl is less polarizable than Br). Such changes may influence blood-brain barrier permeability .

Methoxy Group Variations

  • N-(2,3,4-Trimethoxybenzyl)cyclopentanamine (CAS: 418788-93-9): Incorporates three methoxy groups, significantly increasing polarity and hydrogen-bonding capacity. This could enhance solubility but reduce membrane permeability compared to mono-methoxy derivatives .
  • N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (CAS: 355383-43-6) :
    Replaces the cyclopentyl group with a methoxypropan-2-amine chain, introducing an additional ether moiety. This modification increases molecular flexibility and may alter target selectivity .

Cyclopentanamine Core Modifications

  • (R)-2,2-Dimethyl-N-((R)-1-phenylethyl)cyclopentanamine :
    Features a dimethylated cyclopentane ring and a chiral phenylethyl group. The added steric bulk enhances selectivity for Cav1.3 calcium channels, demonstrating the importance of cyclopentane ring substitutions in pharmacological activity .
  • N-(3-Methoxyphenethyl)cyclopentanamine :
    Extends the benzyl group to a phenethyl chain, increasing the distance between the aromatic ring and cyclopentylamine. This structural change has been leveraged in the synthesis of mGluR2 agonists .

Physicochemical Properties and Molecular Data

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Purity Source
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine C₁₃H₁₈BrNO* 284.19 5-Br, 2-OMe 95+%
N-[(3-Bromo-4-methoxyphenyl)methyl]cyclopentanamine C₁₃H₁₈BrNO 284.19 3-Br, 4-OMe 97%
N-(4-Chlorobenzyl)cyclopentanamine C₁₂H₁₆ClNO 225.72 4-Cl 97%
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine C₁₆H₂₃NO₃ 265.35 2,3,4-triOMe 95+%
N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine C₁₂H₁₈BrNO₂ 288.18 5-Br, 2-OMe, methoxypropanamine 95+%

*Assumed based on analogous compounds in .

Biological Activity

N-(5-Bromo-2-methoxybenzyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of C15H23BrNOC_{15}H_{23}BrNO and a molecular weight of approximately 270.17 g/mol. Its structure features a cyclopentanamine moiety linked to a brominated methoxybenzyl group, which may confer unique biological properties compared to other similar compounds.

Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating neurotransmitter activity and influencing signal transduction pathways. The brominated phenyl ring and the cyclopentanamine structure are believed to play crucial roles in binding to these targets, leading to various biological effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Neurotransmitter Modulation : Initial studies indicate that the compound may affect neurotransmitter systems, which could have implications for neurological disorders.
  • Antitumor Potential : Similar compounds have shown promise in cancer treatment, particularly through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with structural similarities have been reported to exhibit anti-inflammatory properties, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential modulation of neurotransmitter systems
Antitumor ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryExhibited anti-inflammatory properties

Case Studies

  • Antitumor Activity : A study evaluated the effects of related compounds on breast cancer cell lines (MDA-MB-231). The results indicated significant apoptosis induction at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations . This suggests that this compound may share similar antitumor mechanisms.
  • Neuropharmacological Studies : Investigations into the compound's interaction with serotonin receptors indicate potential applications in treating mood disorders. The structural characteristics allow it to engage with specific receptor sites effectively, which warrants further exploration in clinical settings.

Q & A

Q. What are the optimal synthetic routes for N-(5-Bromo-2-methoxybenzyl)cyclopentanamine, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a brominated benzyl chloride derivative (e.g., 5-bromo-2-methoxybenzyl chloride) and cyclopentylamine. Key steps include:
  • Using a base like sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .
  • Conducting the reaction in anhydrous dichloromethane at 0–5°C to suppress hydrolysis or elimination by-products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3–0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Look for the methoxy singlet (~δ 3.8 ppm), cyclopentyl multiplet (δ 1.5–2.2 ppm), and benzyl CH2 protons (δ 3.5–4.0 ppm) .
  • 13C NMR : Confirm the bromine-substituted aromatic carbons (δ 115–130 ppm) and cyclopentane carbons (δ 25–35 ppm) .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 268.19 (C13H18BrN+) with fragmentation patterns indicating loss of the cyclopentyl group .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • By-Products : Unreacted starting materials (e.g., 5-bromo-2-methoxybenzyl chloride) or over-alkylation products (e.g., bis-cyclopentylamine adducts).
  • Mitigation Strategies :
  • Use excess cyclopentylamine (1.5–2.0 equivalents) to favor mono-substitution .
  • Employ flash chromatography with a polar solvent gradient to separate unreacted amine or benzyl chloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
  • Purity Verification : Re-evaluate compound purity using orthogonal methods (e.g., NMR + LC-MS) to rule out batch-specific impurities .
  • Structural Confirmation : Compare with analogs (e.g., fluorinated or methoxy variants) to assess if substituent positioning alters activity .

Q. What experimental designs are recommended to study this compound’s interaction with neurotransmitter systems?

  • Methodological Answer :
  • Radioligand Binding Assays : Compete against [3H]spiperone (dopamine D2 receptors) or [3H]ketanserin (5-HT2A) to quantify IC50 values .
  • Electrophysiology : Use brain slice preparations to measure effects on neuronal firing rates in dopaminergic pathways (e.g., substantia nigra) .
  • In Vivo PET Imaging : Radiolabel the compound (e.g., with 11C) to evaluate brain penetration and target engagement in non-human primates .

Q. How can computational modeling predict the compound’s selectivity for specific receptor isoforms?

  • Methodological Answer :
  • Molecular Docking : Use Glide or AutoDock to model interactions with GluN2B NMDA receptors vs. off-targets (e.g., σ1 receptors). Prioritize residues forming hydrogen bonds with the methoxy group .
  • MD Simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility in the benzyl-cyclopentylamine moiety .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-methoxybenzyl)cyclopentanamine

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